2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline moiety, an isoquinoline moiety, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline and isoquinoline precursors, followed by their coupling through various organic reactions.
Synthesis of Quinoline Precursor: The quinoline precursor can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Synthesis of Isoquinoline Precursor: The isoquinoline precursor can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The final coupling of the quinoline and isoquinoline precursors can be achieved through a nucleophilic substitution reaction, where the quinoline moiety is reacted with the isoquinoline moiety in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and isoquinoline moieties, leading to the formation of quinone and isoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Quinone and isoquinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized quinoline and isoquinoline derivatives.
Scientific Research Applications
2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activities.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as 4-hydroxy-2-quinolone and 2-hydroxyquinoline.
Isoquinoline Derivatives: Such as 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Uniqueness
The uniqueness of 2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one lies in its combined structural features of both quinoline and isoquinoline moieties, along with the presence of various functional groups that contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-20-7-4-8-21(17-20)18-29-16-14-23-24(28(29)32)11-5-13-26(23)33-19-27(31)30-15-6-10-22-9-2-3-12-25(22)30/h2-5,7-9,11-13,17H,6,10,14-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDMRRYYCOSMEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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